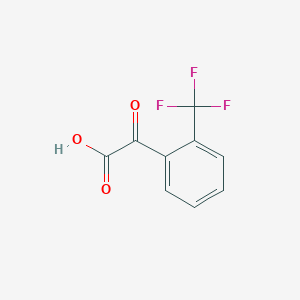

2-(Trifluoromethyl)benzoylformic acid

CAS No.:

Cat. No.: VC13434420

Molecular Formula: C9H5F3O3

Molecular Weight: 218.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5F3O3 |

|---|---|

| Molecular Weight | 218.13 g/mol |

| IUPAC Name | 2-oxo-2-[2-(trifluoromethyl)phenyl]acetic acid |

| Standard InChI | InChI=1S/C9H5F3O3/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4H,(H,14,15) |

| Standard InChI Key | DRTPFGVZOCBBSC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)C(=O)O)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C(=O)O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(Trifluoromethyl)benzoylformic acid has the following characteristics:

-

IUPAC Name: 2-Oxo-2-[2-(trifluoromethyl)phenyl]acetic acid

-

Molecular Formula: C₉H₅F₃O₃

-

Molecular Weight: 218.13 g/mol

The compound features a ketone group (C=O) adjacent to a carboxylic acid moiety, with a trifluoromethyl (-CF₃) group at the ortho position relative to the carboxylic acid (Figure 1). This configuration introduces steric and electronic effects that modulate reactivity and intermolecular interactions.

Crystallographic and Spectroscopic Insights

-

Crystallography: While direct data for this compound is limited, related fluorinated benzoic acids exhibit tilted carboxyl groups (16.8° from the aromatic plane) and form O–H···O hydrogen-bonded dimers .

-

Hydrogen Bonding: The carboxylic acid group participates in dimerization (R₂²(8) motif), as observed in analogs like 4-nitro-2-(trifluoromethyl)benzoic acid .

-

Spectral Data:

Synthesis and Reaction Pathways

Oxidation of Aldehyde Precursors

A green chemistry approach involves the irradiation of 2-(trifluoromethyl)benzaldehyde with tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III) under oxygen in acetonitrile. This method achieves a 92% yield of benzoic acid derivatives :

Physicochemical Properties

Physical Constants

| Property | Value | Reference |

|---|---|---|

| Melting Point | ~110°C (estimated) | |

| Density | 1.664 g/cm³ (analog-based) | |

| Solubility | Slight in DMSO, Methanol | |

| pKa (Carboxylic Acid) | ~3.2 (predicted) |

Stability and Reactivity

-

Thermal Stability: Decomposes above 247°C, consistent with fluorinated benzoic acids .

-

Hydrolytic Sensitivity: Susceptible to decarboxylation under strong acidic/basic conditions.

-

Fluorine Interactions: C–F···π contacts (2.9–3.9 Å) stabilize crystal packing .

Applications and Industrial Relevance

Pharmaceutical Intermediates

-

URAT1 Inhibitors: Trifluoromethyl-substituted benzoic derivatives are explored for gout treatment due to their ability to inhibit urate transporters (e.g., IC₅₀ = 1–347 nM for analogs) .

-

Anti-inflammatory Agents: Structural analogs are used in NSAID development, leveraging the CF₃ group’s metabolic stability .

Material Science

-

Polymer Additives: Enhances thermal resistance in coatings and adhesives .

-

Liquid Crystals: Fluorinated aromatic acids improve dielectric anisotropy in display technologies .

Agrochemicals

-

Herbicide Synthons: Serves as a precursor for fluorinated herbicides with reduced environmental persistence .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | Wear nitrile gloves |

| H319: Eye irritation | Use safety goggles |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume